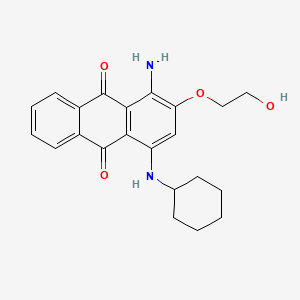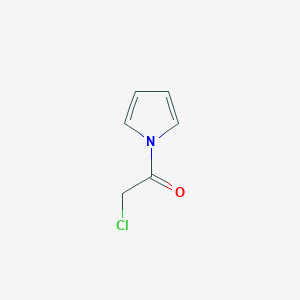
3,6-Dimethylpyrazine-2,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dimethylpyrazine-2,5-diamine is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound is notable for its two methyl groups at the 3 and 6 positions and two amino groups at the 2 and 5 positions. It has a molecular formula of C(6)H({10})N(_4) and a molecular weight of 138.17 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylpyrazine-2,5-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,5-diamino-3,6-dimethylpyrazine with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
化学反応の分析
Types of Reactions: 3,6-Dimethylpyrazine-2,5-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives with different functional groups.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its reactivity and properties.
Substitution: The amino groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and hydrogen peroxide (H(_2)O(_2)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted pyrazines.
科学的研究の応用
3,6-Dimethylpyrazine-2,5-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 3,6-Dimethylpyrazine-2,5-diamine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with essential enzymatic processes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
類似化合物との比較
2,5-Dimethylpyrazine: This compound has a similar structure but lacks the amino groups, making it less reactive in certain chemical reactions.
2,3,5,6-Tetramethylpyrazine: Known for its presence in fermented foods, it has four methyl groups and different biological activities compared to 3,6-Dimethylpyrazine-2,5-diamine.
2,6-Dimethylpyrazine: Another related compound, used primarily as a flavor additive, with different substitution patterns affecting its properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both methyl and amino groups allows for a wide range of chemical modifications and applications in various fields.
特性
分子式 |
C6H10N4 |
|---|---|
分子量 |
138.17 g/mol |
IUPAC名 |
3,6-dimethylpyrazine-2,5-diamine |
InChI |
InChI=1S/C6H10N4/c1-3-5(7)10-4(2)6(8)9-3/h1-2H3,(H2,8,9)(H2,7,10) |
InChIキー |
BDOOUSSVZRLJHP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(C(=N1)N)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3'-Methyl-[2,2'-bithiophene]-3-carboxylic acid](/img/structure/B13129050.png)
![Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13129051.png)


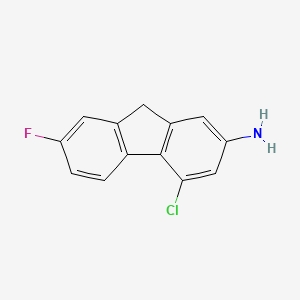

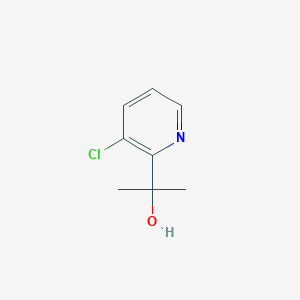
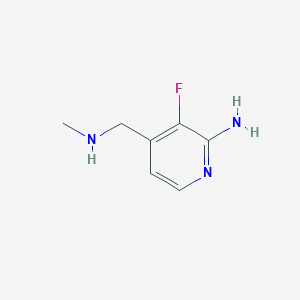
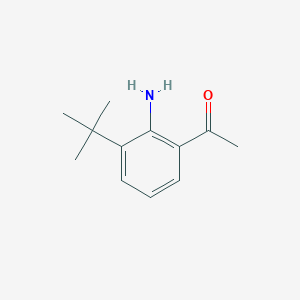
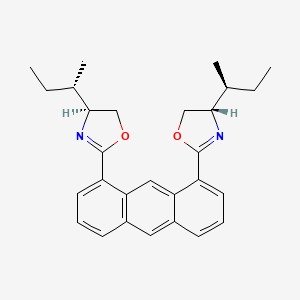
![Bis[2,9-bis(4-methoxyphenyl)-1,10-phenanthroline-N1,N10]copper](/img/structure/B13129098.png)
